molecular formula C34H52N6O9 B157222 Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) CAS No. 128050-89-5

Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl)

Cat. No. B157222
M. Wt: 688.8 g/mol
InChI Key: FYJMKVHHVIXJQR-NSGWDPASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in drug development. This peptide has a unique structure that makes it an attractive target for research in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is not fully understood. However, it is believed that the peptide acts by disrupting protein-protein interactions and modulating enzyme activity. The cyclic structure of the peptide allows it to bind to specific target proteins and inhibit their function.

Biochemical And Physiological Effects

Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) has been shown to have a wide range of biochemical and physiological effects. The peptide has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to modulate enzyme activity and inhibit protein-protein interactions.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is its unique cyclic structure, which allows it to bind to specific target proteins and inhibit their function. This makes it an attractive target for drug development. However, the synthesis of the peptide can be challenging, and the yield can be low. Additionally, the peptide can be unstable in certain conditions, which can limit its use in lab experiments.

Future Directions

There are several future directions for research on Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl). One area of research is the development of new synthesis methods that can improve the yield and stability of the peptide. Another area of research is the identification of new target proteins that the peptide can bind to and inhibit. Additionally, the peptide can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, the peptide can be studied for its potential applications in drug delivery and as a diagnostic tool.
Conclusion:
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is a cyclic peptide that has potential applications in drug development. The peptide has a unique structure that allows it to bind to specific target proteins and inhibit their function. While the synthesis of the peptide can be challenging, it has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties. Future research on the peptide will focus on the development of new synthesis methods, identification of new target proteins, and its potential applications in drug delivery and as a diagnostic tool.

Synthesis Methods

The synthesis of Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled using a resin-bound amino acid as the starting material. The peptide is then cleaved from the resin and cyclized using a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The yield of the synthesis can be improved by using a protecting group for the side chains of the amino acids.

Scientific Research Applications

Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) has been extensively studied for its potential applications in drug development. The peptide has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its ability to inhibit protein-protein interactions and modulate enzyme activity.

properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27+,28-,29-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMKVHHVIXJQR-NSGWDPASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)CN.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl)

CAS RN

128050-89-5
Record name Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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